2(1H)-Pyridinone, 4-hydrazinyl-6-methyl-
Overview
Description
2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyridinone ring substituted with a hydrazinyl group at the 4-position and a methyl group at the 6-position. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- typically involves the reaction of 4-chloropyrimidine with hydrazine hydrate in ethanol under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group. The product is then isolated by distillation and purification processes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides or nitroso compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
- 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine
- 4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidine
- 4-Hydrazino-6-methyl-2-pyrimidinamine
Uniqueness: 2(1H)-Pyridinone, 4-hydrazinyl-6-methyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-hydrazinyl-6-methyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(9-7)3-6(10)8-4/h2-3H,7H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBGMCBTHHPFMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484652 | |
Record name | 4-hydrazinyl-6-methyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61191-40-0 | |
Record name | 4-hydrazinyl-6-methyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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